5-Nitroisoquinolin-1(2H)-one
Overview
Description
5-Nitroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological and pharmacological activities
Scientific Research Applications
5-Nitroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-Nitroisoquinolin-1(2H)-one involves the intramolecular palladium-catalyzed reaction of N-(2-alkenyl)-2-halo-3-nitrobenzamides . This method provides a straightforward approach to obtaining the compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and atom economy are often applied. These methods aim to minimize waste and use environmentally friendly reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
5-Nitroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of aminoisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 5-Nitroisoquinolin-1(2H)-one involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Nitroisoquinoline: Lacks the lactam structure but has similar reactivity due to the nitro group.
5-Nitroquinoline: Another heterocyclic compound with a nitro group at the 5-position.
5-Nitroindole: Contains a nitro group on an indole ring, showing different reactivity due to the indole structure.
Uniqueness
5-Nitroisoquinolin-1(2H)-one is unique due to its combination of the nitro group and the lactam structure. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-nitro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDPUTAUKHHDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282704 | |
Record name | 5-nitro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82827-08-5 | |
Record name | 82827-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-nitro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 1-benzylisoquinolines, and how does this relate to the compound 5-nitroisoquinolin-1(2H)-one?
A1: 1-Benzylisoquinolines are a crucial class of compounds in natural product chemistry. They serve as biogenetic precursors to a wide array of naturally occurring molecules with significant pharmacological activities []. While the exact relationship between 1-benzylisoquinolines and this compound isn't explicitly detailed in the provided abstract, the study's focus on the rearrangement of a complex molecule containing the this compound moiety suggests that understanding its chemistry could offer valuable insights into the broader synthesis and potential applications of pharmacologically relevant 1-benzylisoquinoline derivatives.
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